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Compound Name: Myristoleyl myristoleate

Cat. No.: B15622249 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myristoleyl myristoleate, the ester formed from myristoleyl alcohol and myristoleic acid, is a

wax ester with applications in various fields, including cosmetics and pharmaceuticals.

Accurate structural confirmation is critical for quality control and understanding its

physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful,

non-destructive technique for the unambiguous structural elucidation of organic molecules.[1]

[2][3] This application note provides a detailed protocol for the structural analysis of Myristoleyl
myristoleate using a suite of one-dimensional (1D) and two-dimensional (2D) NMR

experiments.

Molecular Structure

The structure of Myristoleyl myristoleate ((Z)-tetradec-9-enyl (Z)-tetradec-9-enoate) is shown

below with atoms numbered for NMR signal assignment.

Caption: Numbering scheme for Myristoleyl myristoleate.
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The following tables summarize the predicted chemical shifts for Myristoleyl myristoleate
dissolved in deuterated chloroform (CDCl₃). These values are estimated based on known data

for similar long-chain esters.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom Position
Predicted δ
(ppm)

Multiplicity Integration Assignment

H14, H14' 0.88 t 6H
Terminal
methyl groups

H4-H7, H3'-H7' 1.25-1.35 m 24H
Bulk -(CH₂)n-

alkyl chains

H3, H2' 1.63 p 4H

β-CH₂ to

ester/ether

oxygen

H8, H8', H11,

H11'
2.01 m 8H Allylic CH₂

H2 2.28 t 2H
α-CH₂ to

carbonyl

H1' 4.06 t 2H
α-CH₂ to ester

oxygen

| H9, H10, H9', H10'| 5.35 | m | 4H | Olefinic CH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Atom Position Predicted δ (ppm) Assignment

C14, C14' 14.1 Terminal methyl groups

C13, C13' 22.7 CH₂ adjacent to terminal CH₃

C4-C7, C4'-C7' 29.1-29.7 Bulk -(CH₂)n- alkyl chains

C12, C12' 29.2 CH₂ adjacent to terminal CH₃

C8, C8', C11, C11' 27.2 Allylic CH₂

C3 25.0 β-CH₂ to carbonyl

C2' 28.7 β-CH₂ to ester oxygen

C2 34.4 α-CH₂ to carbonyl

C1' 64.4 α-CH₂ to ester oxygen

C9, C10, C9', C10' 129.7-130.0 Olefinic CH

| C1 | 173.9 | Carbonyl carbon |

Experimental Protocols
1. Sample Preparation

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[4][5]

Dissolution: Accurately weigh 10-50 mg of Myristoleyl myristoleate for ¹³C NMR (or 2-10

mg for ¹H NMR) and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[6]

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is at least 4.5

cm.[6]

Filtration: If any particulate matter is visible, filter the sample through a small plug of glass

wool in a Pasteur pipette directly into the NMR tube to prevent signal broadening.[6]
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Degassing (Optional): For sensitive samples or long-term experiments, degas the sample by

bubbling argon or nitrogen through the solution for several minutes to remove dissolved

oxygen, which can affect relaxation times.

2. NMR Data Acquisition

All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer at a constant

temperature, typically 298 K.

¹H NMR:

Pulse Program: Standard single-pulse (zg30).

Spectral Width: 12-16 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 8-16.

¹³C NMR:

Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

Spectral Width: 220-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 (or more, depending on concentration).

2D COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton (¹H-¹H) spin couplings, typically through 2-3 bonds.[7][8]

Pulse Program: Standard gradient-selected COSY (cosygpqf).
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Spectral Width: 12 ppm in both dimensions.

Data Points: 2048 (F2) x 256 (F1).

Number of Scans: 4-8 per increment.

2D HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[9][10]

Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement

(hsqcedetgpsisp2.3).

¹H Spectral Width (F2): 12 ppm.

¹³C Spectral Width (F1): 180 ppm.

Data Points: 2048 (F2) x 256 (F1).

Number of Scans: 8-16 per increment.

2D HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (typically 2-4 bonds) proton-carbon (¹H-¹³C) correlations.

[1]

Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).

¹H Spectral Width (F2): 12 ppm.

¹³C Spectral Width (F1): 220 ppm.

Long-Range Coupling Delay: Optimized for 8 Hz.

Data Points: 2048 (F2) x 256 (F1).

Number of Scans: 16-32 per increment.

3. Data Processing
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NMR data should be processed using appropriate software (e.g., MestReNova, TopSpin).

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H,

1.0 Hz for ¹³C) and perform Fourier transformation. For 2D data, use a sine-bell window

function.

Phasing and Baseline Correction: Manually phase all spectra and apply an automatic

baseline correction.[11]

Calibration: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum

accordingly.

Peak Picking and Integration: Identify all peaks and integrate the ¹H spectrum to determine

relative proton counts.

Visualization of Workflow and Logic

Experimental Workflow for NMR-based Structural Elucidation
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Click to download full resolution via product page

Caption: General experimental workflow from sample preparation to final structure

confirmation.

Logical Flow for Structural Elucidation
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Caption: Logical relationships between NMR experiments and structural determination.

Results and Interpretation
¹H and ¹³C NMR: The 1D spectra provide the initial overview. The ¹H NMR integration

confirms the presence of 52 protons, and the distinct chemical shifts for the terminal methyls
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(δ 0.88), alkyl chain (δ 1.25-1.35), olefinic protons (δ 5.35), and protons adjacent to the ester

group (δ 2.28 and 4.06) suggest the presence of two long-chain fatty acid moieties. The ¹³C

NMR spectrum confirms 28 unique carbon environments, including the characteristic ester

carbonyl at δ 173.9.

COSY: The COSY spectrum reveals the proton-proton connectivities. Key correlations will be

observed between:

The olefinic protons (H9/H10, H9'/H10') and their adjacent allylic protons (H8/H11,

H8'/H11').

The protons along the alkyl chains, confirming the contiguous -CH₂- units.

H1' and H2' in the alcohol moiety.

H2 and H3 in the acid moiety.

HSQC: The HSQC spectrum maps each proton directly to its attached carbon. This allows

for the unambiguous assignment of all protonated carbons listed in Tables 1 and 2. For

example, the olefinic proton signals around δ 5.35 will correlate with the olefinic carbon

signals around δ 130.0.

HMBC: The HMBC spectrum is crucial for connecting the different spin systems identified in

the COSY spectrum.[1] The key long-range correlations that confirm the ester linkage are:

A correlation from the protons on C1' (δ 4.06) to the carbonyl carbon C1 (δ 173.9). This

unequivocally establishes the ester bond between the myristoleyl and myristoleate

fragments.

Correlations from the protons on H2' (δ 1.63) to C1'.

Correlations from the protons on H2 (δ 2.28) and H3 (δ 1.63) to the carbonyl carbon C1 (δ

173.9).

Conclusion

The combined application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy

provides a comprehensive and definitive method for the structural elucidation of Myristoleyl
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myristoleate. By following the detailed protocols for sample preparation, data acquisition, and

logical interpretation, researchers can unambiguously confirm the molecular structure, including

the connectivity of the fatty acid and alcohol moieties through the ester linkage and the position

of the double bonds. This methodology is robust and can be adapted for the structural analysis

of other similar lipid molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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